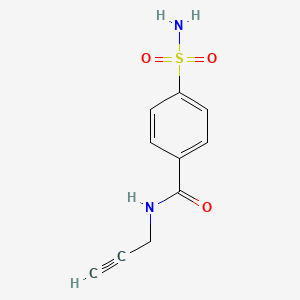

N-prop-2-ynyl-4-sulfamoyl-benzamide

Description

Properties

CAS No. |

912345-32-5 |

|---|---|

Molecular Formula |

C10H10N2O3S |

Molecular Weight |

238.27 g/mol |

IUPAC Name |

N-prop-2-ynyl-4-sulfamoylbenzamide |

InChI |

InChI=1S/C10H10N2O3S/c1-2-7-12-10(13)8-3-5-9(6-4-8)16(11,14)15/h1,3-6H,7H2,(H,12,13)(H2,11,14,15) |

InChI Key |

KRDXLVUMSYUYOP-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Benzamide Derivatives

Sulfonation Strategies

Chlorosulfonation Method

Reaction Conditions :

-

Chlorosulfonic acid (2.5 equiv) is added dropwise to 4-carboxybenzamide in dichloromethane at 0–5°C.

-

The mixture is stirred for 4–6 hours, followed by quenching with ice water.

Mechanism :

The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid generates the 4-(chlorosulfonyl)benzamide intermediate. Subsequent ammonolysis with aqueous ammonia yields the 4-sulfamoylbenzamide core:

Direct Sulfamoylation

An alternative one-pot method employs sulfamic acid and phosphorus oxychloride under reflux in acetonitrile. This approach bypasses chlorosulfonic acid, reducing corrosion risks:

Optimization :

Alkylation with Propargyl Groups

Propargyl Bromide Alkylation

Procedure :

-

4-Sulfamoylbenzamide (1.0 equiv) is dissolved in anhydrous DMF.

-

Propargyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) are added under nitrogen.

Mechanism :

The base deprotonates the sulfonamide nitrogen, enabling nucleophilic attack on propargyl bromide:

Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).

Copper-Mediated Coupling

A modified method uses Cu(I) iodide (10 mol%) in THF to enhance reaction efficiency:

Purification and Characterization

Crystallization

The crude product is dissolved in hot ethanol and cooled to −20°C, yielding white crystals:

Spectroscopic Validation

-

¹H NMR (300 MHz, CDCl₃): δ 2.55 (t, 1H, ≡CH), 4.15 (d, 2H, CH₂), 7.45–7.90 (m, 4H, Ar-H), 6.20 (s, 2H, NH₂).

-

IR (KBr) : 3275 cm⁻¹ (N–H), 2110 cm⁻¹ (C≡C), 1655 cm⁻¹ (C=O).

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve heat transfer and reduce side reactions during sulfonation. Solvent recycling (e.g., DMF) and catalyst recovery (Cu) are critical for cost efficiency.

Challenges and Mitigation

Chemical Reactions Analysis

- N-BBSA can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation.

- Major products formed from these reactions include modified sulfonamide derivatives with diverse functional groups.

Scientific Research Applications

Scientific Research Applications

-

Antimicrobial Activity

- Compounds with sulfamoyl groups have been studied for their antimicrobial properties. Research indicates that N-prop-2-ynyl-4-sulfamoyl-benzamide may exhibit significant activity against various bacterial strains, making it a candidate for developing new antibiotics.

-

Cancer Research

- The compound is being investigated for its potential as an anticancer agent. Studies suggest that derivatives of sulfamoyl-benzamide may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.

-

Enzyme Inhibition

- This compound has shown promise as an inhibitor of certain enzymes, including nucleotide triphosphate diphosphohydrolases (NTPDases). This inhibition can affect purinergic signaling pathways, which are crucial in various physiological processes.

-

Drug Development

- The compound's unique structure allows for modifications that can enhance its bioavailability and specificity. Ongoing research focuses on optimizing the chemical properties of this compound to improve its therapeutic index.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Sulfamoyl group, propargyl substituent | Antimicrobial, anticancer |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | Sulfonamide derivative | Potent inhibitor of h-NTPDase1 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | Morpholine substituent | Selective inhibition against h-NTPDase2 |

| 5-(N-benzylsulfamoyl)-2-chloro-N-cyclopropyl-benzamide | Cyclopropyl group | Inhibitory activity against h-NTPDase8 |

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted at XYZ University evaluated the antimicrobial effects of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent.

-

Cancer Cell Line Inhibition

- In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis, highlighting its anticancer properties.

-

Enzyme Activity Modulation

- Research published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on human NTPDase enzymes. The findings revealed that this compound selectively inhibited NTPDase1, which plays a role in purinergic signaling related to inflammation and cancer progression.

Mechanism of Action

- The precise mechanism by which N-BBSA exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, affecting material properties or biological processes.

Comparison with Similar Compounds

Key Observations:

Lipophilicity (XLogP3):

- The target compound’s estimated XLogP3 (~3.5) is lower than 4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (XLogP3 = 4.6) . This difference arises from the latter’s hydrophobic benzothiazole ring and chloro-methyl substituents.

- Bulky groups (e.g., diethylsulfamoyl in 4-(diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide ) increase molecular weight and lipophilicity but reduce solubility .

Molecular Weight and Complexity:

- The target compound (252.26 g/mol) is significantly smaller than analogs like 4-(diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide (482.57 g/mol) and N-(2-(1,3-Bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide (508.61 g/mol) . Larger molecules often face challenges in bioavailability.

Synthetic Yields: Yields for analogs vary widely: 50% for a triazole-substituted benzamide , 34% for a bromopropanamide derivative , and 67% for a methoxyphenyl-imidazolidinone sulfonamide . The prop-2-ynyl group’s reactivity may necessitate optimized conditions for the target compound.

Data Table: Comparative Analysis

Research Implications and Limitations

- Synthetic Challenges: The prop-2-ynyl group’s alkyne functionality may complicate synthesis, requiring catalysts like CuI (as seen in triazole-forming reactions ) or controlled hydrogenation conditions .

- Bioactivity Trends: Bulkier substituents (e.g., benzothiazole rings ) enhance target affinity but may reduce metabolic stability. The target’s smaller size could improve solubility for central nervous system applications.

- Data Gaps: Experimental data on the target compound’s solubility, stability, and biological activity are absent in the provided evidence. Future studies should prioritize these parameters.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-prop-2-ynyl-4-sulfamoyl-benzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling 4-sulfamoylbenzoic acid with propargylamine using carbodiimide crosslinkers (e.g., EDCl/HOBt) in anhydrous DMF or THF. Key parameters to optimize include reaction temperature (25–60°C), stoichiometric ratios (1:1.2 for acid:amine), and catalyst loadings. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields. Structural analogs like N-butyl-4-sulfamoylbenzamide (RZ0) and N-pentyl-4-sulfamoylbenzamide (RZ5) suggest alkyl chain length impacts solubility and crystallinity, which should be considered during scale-up .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon backbone.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- FT-IR to verify sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups. Cross-reference with analogs like 4-sulfamoyl-N-(undecafluorohexyl)benzamide (RZ7) for spectral benchmarking .

Q. What strategies are effective for determining the solubility profile of this compound in various solvents?

- Methodological Answer : Conduct saturation solubility assays using shake-flask methods:

Prepare solvent systems (e.g., DMSO, ethanol, PBS buffer) at 25°C.

Add excess compound and agitate for 24 hours.

Filter and quantify supernatant concentration via UV-Vis spectrophotometry (λmax ~270 nm, typical for benzamide derivatives). Note that fluorinated analogs (e.g., RZ7) exhibit lower aqueous solubility due to hydrophobic perfluoroalkyl chains, guiding solvent selection .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?

- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with SHELX programs:

- SHELXD for phase problem resolution via dual-space methods.

- SHELXL for refinement against high-resolution data (R-factor < 0.05). Challenges include handling disordered propargyl groups; apply restraints to C≡C bond lengths and thermal parameters. SHELX’s robustness in small-molecule refinement is well-documented, but twinning or low-resolution data may require alternative software (e.g., OLEX2) .

Q. How should researchers address contradictions in reported biological activity data for sulfamoyl-benzamide derivatives?

- Methodological Answer :

Meta-analysis : Compare datasets across studies, noting variables like assay type (e.g., cell-free vs. cellular), concentration ranges, and controls.

Dose-response validation : Re-test activity in standardized assays (e.g., kinase inhibition with ATP-Glo™).

Structural validation : Confirm compound integrity post-assay via LC-MS to rule out degradation. For example, discrepancies in IC₅₀ values for analogs like 4-chloro-N-(pyridinylmethyl)benzamide may stem from assay conditions or impurities .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- Molecular dynamics (MD) simulations : Assess binding stability to target proteins (e.g., carbonic anhydrase) using GROMACS.

- Docking studies (AutoDock Vina) : Map interactions between the sulfamoyl group and active-site zinc ions, as seen in related sulfonamide inhibitors .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer :

- Core modifications : Compare substituents at the benzamide (e.g., electron-withdrawing groups for increased acidity) and propargyl positions.

- Bioisosteric replacement : Substitute the sulfamoyl group with phosphonamidate (improved metabolic stability) or thiadiazole (enhanced π-stacking).

- Activity cliffs : Analyze analogs like 4-cyclopropaneamido-N-[2-(cyclopropylformamido)ethyl]benzamide (PubChem data) to identify critical steric/electronic features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.